Lixivaptan

Catalog No.
S533332
CAS No.
168079-32-1
M.F
C27H21ClFN3O2
M. Wt
473.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lixivaptan

CAS Number

168079-32-1

Product Name

Lixivaptan

IUPAC Name

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

Molecular Formula

C27H21ClFN3O2

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33)

InChI Key

UQSWTTDKNJDIRW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

5-fluoro-2-methyl-N-(4-(5H-pyrrolo(2,1-c)-(1,4)benzodiazepin-10-(11H)-ylcarbonyl)-3-chlorophenyl)benzamide, lixivaptan, N-4-(3-chloro-4-(5H-pyrrolo(2,1-C)(1,4)benzodiazepin-10(11H)-ylcarbonyl)phenyl)-5-fluoro-2-methylbenzamide, VPA 985, VPA-985, WAY VPA-985, WAY-VPA-985

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl

Description

The exact mass of the compound Lixivaptan is 473.1306 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Lixivaptan is a medication currently under investigation as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (ADPKD). ADPKD is a genetic disorder that causes cysts to grow in the kidneys, leading to their enlargement and decline in function [National Institute of Diabetes and Digestive and Kidney Diseases, ]

The primary focus of scientific research on Lixivaptan lies in its ability to slow the progression of ADPKD. Lixivaptan works by blocking vasopressin V2 receptors. Vasopressin is a hormone that regulates water balance in the body. In ADPKD, vasopressin is thought to stimulate cyst growth [The ACTION Study, ].

Clinical Trials on Lixivaptan for ADPKD

Large-scale clinical trials are underway to evaluate the efficacy and safety of Lixivaptan in treating ADPKD. One such trial is the ACTION Study, a Phase 3 randomized, double-blind, placebo-controlled study. This study investigates the effectiveness of Lixivaptan compared to a placebo in slowing the growth of kidney cysts in patients with ADPKD [The ACTION Study, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

473.1306

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8F5X4B082E

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Investigated for use/treatment in hyponatremia and congestive heart failure.
Treatment of hyponatraemia

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]

Pictograms

Irritant

Irritant

Other CAS

168079-32-1

Wikipedia

Lixivaptan

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Liamis G, Filippatos TD, Elisaf MS. Treatment of hyponatremia: the role of lixivaptan. Expert Rev Clin Pharmacol. 2014 Jul;7(4):431-41. doi: 10.1586/17512433.2014.911085. Epub 2014 Apr 28. Review. PubMed PMID: 24766294.
2: Bowman BT, Rosner MH. Lixivaptan - an evidence-based review of its clinical potential in the treatment of hyponatremia. Core Evid. 2013;8:47-56. doi: 10.2147/CE.S36744. Epub 2013 Jul 11. PubMed PMID: 23874242; PubMed Central PMCID: PMC3712664.
3: Ring T. Lixivaptan and hyponatremia. Kidney Int. 2013 Jun;83(6):1205-6. doi: 10.1038/ki.2013.39. PubMed PMID: 23728012.
4: Zmily HD, Alani A, Ghali JK. Evaluation of lixivaptan in euvolemic and hypervolemic hyponatremia and heart failure treatment. Expert Opin Drug Metab Toxicol. 2013 May;9(5):645-55. doi: 10.1517/17425255.2013.783566. Epub 2013 Apr 9. Review. PubMed PMID: 23570283.
5: Borne RT, Krantz MJ. Lixivaptan for hyponatremia--the numbers game. JAMA. 2012 Dec 12;308(22):2345-6. doi: 10.1001/jama.2012.54515. PubMed PMID: 23232892.
6: Rosner MH. Lixivaptan: a vasopressin receptor antagonist for the treatment of hyponatremia. Kidney Int. 2012 Dec;82(11):1154-6. doi: 10.1038/ki.2012.317. PubMed PMID: 23151986.
7: Allison SJ. Hyponatraemia: Lixivaptan for euvolaemic hyponatraemia. Nat Rev Nephrol. 2012 Nov;8(11):612. doi: 10.1038/nrneph.2012.204. Epub 2012 Sep 11. PubMed PMID: 22965690.
8: Abraham WT, Decaux G, Josiassen RC, Yagil Y, Kopyt N, Thacker HP, Mannelli M, Bichet DG, Orlandi C; HARMONY Study Group. Oral lixivaptan effectively increases serum sodium concentrations in outpatients with euvolemic hyponatremia. Kidney Int. 2012 Dec;82(11):1215-22. doi: 10.1038/ki.2012.274. Epub 2012 Aug 29. PubMed PMID: 22932122.
9: Abraham WT, Hensen J, Gross PA, Bichet DG, Josiassen RC, Chafekar DS, Orlandi C; LIBRA Study Group. Lixivaptan safely and effectively corrects serum sodium concentrations in hospitalized patients with euvolemic hyponatremia. Kidney Int. 2012 Dec;82(11):1223-30. doi: 10.1038/ki.2012.275. Epub 2012 Aug 29. PubMed PMID: 22932119.
10: Dahl E, Gluud LL, Kimer N, Krag A. Meta-analysis: the safety and efficacy of vaptans (tolvaptan, satavaptan and lixivaptan) in cirrhosis with ascites or hyponatraemia. Aliment Pharmacol Ther. 2012 Oct;36(7):619-26. doi: 10.1111/apt.12025. Epub 2012 Aug 21. PubMed PMID: 22908905.
11: Lim GB. Heart failure: Lixivaptan reduces volume overload in patients with heart failure. Nat Rev Cardiol. 2012 May 8;9(7):373. doi: 10.1038/nrcardio.2012.67. PubMed PMID: 22566061.
12: Ghali JK, Orlandi C, Abraham WT; CK-LX2401 Study Investigators. The efficacy and safety of lixivaptan in outpatients with heart failure and volume overload: results of a multicentre, randomized, double-blind, placebo-controlled, parallel-group study. Eur J Heart Fail. 2012 Jun;14(6):642-51. doi: 10.1093/eurjhf/hfs051. Epub 2012 Apr 17. PubMed PMID: 22510424.
13: Zmily HD, Khan NS, Daifallah S, Ghali JK. The potential role for lixivaptan in heart failure and in hyponatremia. Expert Opin Investig Drugs. 2011 Jun;20(6):831-48. doi: 10.1517/13543784.2011.579102. Epub 2011 May 9. Review. PubMed PMID: 21548825.
14: Ghali JK, Zmily HD, Farah JO, Daifallah S. Lixivaptan, a non-peptide vasopressin V2 receptor antagonist for the potential oral treatment of hyponatremia. IDrugs. 2010 Nov;13(11):782-92. Review. PubMed PMID: 21046526.
15: Abraham WT, Aranda JM, Boehmer JP, Elkayam U, Gilbert EM, Gottlieb SS, Hasenfuss G, Kukin M, Lowes BD, O'Connell JB, Tavazzi L, Feldman AM, Ticho B, Orlandi C. Rationale and design of the treatment of hyponatremia based on lixivaptan in NYHA class III/IV cardiac patient evaluation (THE BALANCE) study. Clin Transl Sci. 2010 Oct;3(5):249-53. doi: 10.1111/j.1752-8062.2010.00217.x. PubMed PMID: 20973922.
16: Ku E, Nobakht N, Campese VM. Lixivaptan: a novel vasopressin receptor antagonist. Expert Opin Investig Drugs. 2009 May;18(5):657-62. doi: 10.1517/13543780902889760 . Review. PubMed PMID: 19379124.
17: Molinari AJ, Trybulski EJ, Bagli J, Croce S, Considine J, Qi J, Ali K, Demaio W, Lihotz L, Cochran D. Identification and synthesis of major metabolites of Vasopressin V2-receptor agonist WAY-151932, and antagonist, Lixivaptan. Bioorg Med Chem Lett. 2007 Nov 1;17(21):5796-800. Epub 2007 Aug 28. PubMed PMID: 17855087.
18: Abraham WT, Shamshirsaz AA, McFann K, Oren RM, Schrier RW. Aquaretic effect of lixivaptan, an oral, non-peptide, selective V2 receptor vasopressin antagonist, in New York Heart Association functional class II and III chronic heart failure patients. J Am Coll Cardiol. 2006 Apr 18;47(8):1615-21. Epub 2006 Mar 29. PubMed PMID: 16630999.
19: Martinez-Castelao A. Lixivaptan (American Home Products). Curr Opin Investig Drugs. 2001 Apr;2(4):525-30. Review. PubMed PMID: 11566011.

Explore Compound Types